(3,5-Dimethyl-4-isoxazolyl)(4-phenylpiperazino)methanone
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Overview
Description
(3,5-Dimethyl-4-isoxazolyl)(4-phenylpiperazino)methanone is a heterocyclic compound with the molecular formula C16H19N3O2 and a molecular weight of 285.34 g/mol . This compound is known for its unique structure, which includes an isoxazole ring and a piperazine ring. It has been studied for various biological activities and is used as a building block in the synthesis of pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3,5-Dimethyl-4-isoxazolyl)(4-phenylpiperazino)methanone can be synthesized through several methods. One common method involves the reaction of 2-amino-2-phenyl-1-propanol with 2-acetyl-1,3-cyclohexanedione in the presence of sodium ethoxide. Another method includes the condensation of 3,5-dimethylisoxazole-4-carboxylic acid with 4-phenylpiperazine in the presence of coupling reagents.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethyl-4-isoxazolyl)(4-phenylpiperazino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoxazole derivatives, while substitution reactions can produce a variety of substituted piperazine compounds.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing other complex molecules.
Medicine: It is used in the development of new pharmacologically active compounds.
Industry: The compound’s unique structure makes it valuable in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3,5-Dimethyl-4-isoxazolyl)(4-phenylpiperazino)methanone involves its interaction with specific molecular targets and pathways. The compound’s isoxazole and piperazine rings allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the observed biological effects, such as analgesic and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethyl-4-isoxazolyl)(4-phenylpiperazino)methanone: Known for its unique structure and biological activities.
(3,5-Dimethyl-4-isoxazolyl)(4-methylpiperazino)methanone: Similar structure but with a methyl group instead of a phenyl group.
(3,5-Dimethyl-4-isoxazolyl)(4-ethylpiperazino)methanone: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-15(13(2)21-17-12)16(20)19-10-8-18(9-11-19)14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSIATNPPBPTDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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